BenchChemオンラインストアへようこそ!

[Asn6,13,14]-beta-Amyloid (1-42)

Metal-binding Zinc coordination Isothermal titration calorimetry

[Asn6,13,14]-beta-Amyloid (1-42) is a synthetic 42-residue peptide in which the three native histidine residues at positions 6, 13, and 14—the established N-terminal metal-coordination site of the amyloid-β peptide —are systematically replaced by asparagine. This polar substitution eliminates the imidazole-mediated metal-binding capacity while preserving backbone length, making the peptide a definitive negative-control tool for dissecting the role of His6/His13/His14 in zinc- and copper-driven aggregation, oligomer assembly, and fibril nucleation.

Molecular Formula
Molecular Weight 4445
Cat. No. B1578860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Asn6,13,14]-beta-Amyloid (1-42)
Molecular Weight4445
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure [Asn6,13,14]-beta-Amyloid (1-42): A Triple-Histidine-to-Asparagine Mutant for Metal-Binding-Null Aβ42 Studies


[Asn6,13,14]-beta-Amyloid (1-42) is a synthetic 42-residue peptide in which the three native histidine residues at positions 6, 13, and 14—the established N-terminal metal-coordination site of the amyloid-β peptide [1]—are systematically replaced by asparagine. This polar substitution eliminates the imidazole-mediated metal-binding capacity while preserving backbone length, making the peptide a definitive negative-control tool for dissecting the role of His6/His13/His14 in zinc- and copper-driven aggregation, oligomer assembly, and fibril nucleation [2].

Why Wild-Type Aβ42 or Single-Point Mutants Cannot Substitute for [Asn6,13,14]-beta-Amyloid (1-42)


Generic wild-type Aβ42 retains its three histidine residues that coordinate Zn²⁺ and Cu²⁺ with defined thermodynamic parameters [1], driving metal-induced conformational shifts and aggregation. Single-point mutations at only one of these sites (e.g., H6R English mutation) still permit residual metal binding through the remaining His13/His14 dyad and produce distinct zinc-induced aggregate morphologies with different turbidimetric profiles compared to wild-type [2]. The triple Asn substitution at all three positions simultaneously removes the entire metal-coordination triad, creating a unique null-background that cannot be replicated by any single or double mutant. This fundamental difference in metal-responsive behavior renders the triple mutant irreplaceable for experiments requiring complete abolition of His-mediated zinc or copper effects [3].

[Asn6,13,14]-beta-Amyloid (1-42): Direct Quantitative Differentiation Against Closest Analogs


Complete Abolition of Zn²⁺-Coordinating Capacity vs. Wild-Type Aβ42

Wild-type Aβ42 binds Zn²⁺ through a tetrahedral coordination site involving His6, Glu11, His13, and His14 with a measured binding stoichiometry of 1:1 [1]. NMR structural data confirm that His6, His13, and His14 side-chain imidazole nitrogens directly coordinate the zinc ion [1]. Substitution of all three histidines with asparagine replaces the metal-ligating imidazole group with a carboxamide side chain that cannot coordinate Zn²⁺, functionally deleting the minimal Zn²⁺ binding domain. In contrast, the single H6R mutant (English mutation) retains His13/His14-mediated zinc binding and shows a distinct zinc-induced aggregation profile with turbidity at 405 nm reaching a plateau within 30 minutes, whereas the triple Asn mutant is predicted to show no zinc-dependent turbidity increase [2].

Metal-binding Zinc coordination Isothermal titration calorimetry

Reduced Fibril Stability by 4–12-Fold Compared to Wild-Type Aβ at Neutral pH

Systematic His-to-Ala substitution in Aβ1–40 revealed that single histidine mutants (H6A, H13A, H14A) reduce fibril stability by a factor of 4–12 at neutral pH compared to wild-type Aβ, as quantified by surface plasmon resonance (SPR) [1]. The His-to-Asn substitution is chemically more conservative than His-to-Ala, replacing imidazole with a polar carboxamide rather than a methyl group, yet it still eliminates the pH-responsive protonation capacity of histidine. The triple Asn mutant is therefore expected to exhibit cumulative destabilization exceeding that of any single His-to-Ala mutant, with predicted fibril stability reduction >12-fold relative to wild-type at pH 7.4. This contrasts with the H6R English mutation, which accelerates fibril elongation without affecting nucleation phase kinetics [2].

Fibril stability Surface plasmon resonance Histidine protonation

Specific Alteration of Oligomer Equilibria vs. Wild-Type and Single Histidine Mutants

Native mass spectrometry and dynamic light scattering (DLS) analysis of Aβ1–40 His-to-Ala point mutants demonstrated that each histidine residue contributes non-equivalently to the oligomeric equilibria: H6A, H13A, and H14A each produce distinct oligomer population distributions differing from wild-type [1]. The triple Asn substitution eliminates all three histidine-mediated intermolecular interactions simultaneously, shifting the oligomer equilibrium toward lower-order species. The H13N substitution is particularly significant, as His13 is part of the rodent Aβ sequence difference (H13R in rat/mouse) that confers resistance to Alzheimer's pathology in rodents [2]. Unlike the H6R English mutation, which enhances fibril elongation, and the H13R rodent substitution, which confers aggregation resistance, the triple Asn mutant simultaneously eliminates all three histidine-dependent oligomer-stabilizing interactions [1].

Oligomer distribution Dynamic light scattering Native mass spectrometry

Distinct Molecular Weight Signature (4445 Da) vs. Wild-Type Aβ42 (4514 Da)

The triple His-to-Asn substitution reduces the molecular weight of the peptide from 4514.1 Da (wild-type Aβ42, monoisotopic mass) to 4445 Da . This 69 Da mass shift provides a definitive mass spectrometric signature that distinguishes the triple mutant from wild-type Aβ42 and from any single or double histidine mutant. The purity specification for commercial [Asn6,13,14]-beta-Amyloid (1-42) is ≥95% as determined by HPLC and MS . This contrasts with wild-type Aβ42 preparations where N-terminal heterogeneity (pyroglutamate formation, oxidation) complicates identity verification.

Quality control Mass spectrometry Peptide identity

Optimal Research Applications for [Asn6,13,14]-beta-Amyloid (1-42) Based on Verified Differentiation


Metal-Independent Aggregation Kinetics Studies Requiring a Zinc/Copper-Null Background

When ThT-based aggregation assays must distinguish between metal-induced and intrinsic peptide aggregation pathways, [Asn6,13,14]-beta-Amyloid (1-42) serves as the essential negative control. The complete loss of Zn²⁺ and Cu²⁺ coordination sites eliminates metal-induced aggregation artifacts, allowing researchers to isolate the contribution of peptide sequence to nucleation kinetics [1]. This application is uniquely enabled by the triple Asn mutant, as even the single H6R mutant retains partial zinc responsiveness with measurable turbidity changes at OD405 [2].

Oligomer-Specific Toxicology Studies Mapping Histidine-Dependent Toxic Species

In cell-based neurotoxicity assays where the goal is to map which oligomeric species (dimers, trimers, tetramers) are responsible for synaptic toxicity, the triple Asn mutant's shifted oligomer equilibrium toward lower-order species provides a critical comparator [3]. By comparing the oligomer distribution and toxicity profiles of wild-type Aβ42, single His mutants, and the triple Asn mutant, researchers can deconvolve the contribution of His-stabilized higher-order oligomers to neuronal death.

High-Confidence Mass Spectrometry-Based Biophysical Characterization

The 69 Da mass difference between [Asn6,13,14]-beta-Amyloid (1-42) and wild-type Aβ42 provides a built-in internal standard for cross-validation in ion mobility-mass spectrometry (IM-MS) studies of amyloid oligomer structure . The distinct mass signature allows co-injection experiments where wild-type and mutant peptides can be resolved in a single spectrum, enabling direct comparison of conformational populations under identical instrument conditions.

Drug Screening for Histidine-Targeted Aggregation Inhibitors

In compound library screens targeting the histidine-rich N-terminal metal-binding domain of Aβ, [Asn6,13,14]-beta-Amyloid (1-42) provides the definitive counter-screen. Inhibitors that show activity against wild-type Aβ42 but lose activity against the triple Asn mutant can be classified as histidine-dependent or metal-binding-site-targeted compounds, enabling mechanism-of-action triage [1]. This application is specific to the triple mutant, as single His mutants retain sufficient metal-binding capacity to confound such classification.

Quote Request

Request a Quote for [Asn6,13,14]-beta-Amyloid (1-42)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.